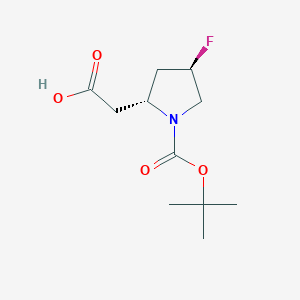

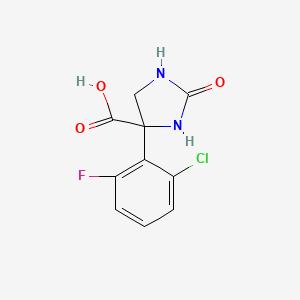

6-肼基吡啶-3-磺酰胺

描述

6-Hydrazinylpyridine-3-sulfonamide is a compound that falls within the category of sulfonamide derivatives, which are known for their wide application in organic synthesis and medicinal chemistry. These compounds are particularly interesting due to their ability to inhibit human carbonic anhydrases, enzymes that are involved in various biochemical processes. The presence of a hydrazinyl group attached to the sulfonamide moiety allows for the formation of various bonds, contributing to the compound's versatility in chemical reactions and potential biological activity .

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those with a hydrazinyl group, often involves multistage schemes that may include the use of thermal, basic, oxidative, radical, and/or transition metal-catalyzed conditions to remove the hydrazinyl group and allow the sulfonyl group to react with other compounds. This process can lead to the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, which are crucial for creating a variety of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is significant in their ability to bind to the active sites of carbonic anhydrases. The crystal structure of a related sulfonamide compound bound to carbonic anhydrase II revealed favorable interactions that explain its strong affinity for the enzyme. These interactions are key to understanding the inhibitory potential of these compounds and can be exploited in the design of new inhibitors .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions due to their functional groups. For instance, the hydrazinyl group can be removed under certain conditions, allowing the sulfonyl group to form bonds with a wide range of organic compounds. This reactivity is utilized in the construction of carbocycles, heterocycles, and stereogenic centers, which are important in the development of pharmaceuticals and other biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Hydrazinylpyridine-3-sulfonamide are not explicitly detailed in the provided data. However, the general properties of sulfonamide derivatives can be inferred. These compounds typically exhibit good solubility in polar solvents due to their polar sulfonyl group, and their reactivity can be influenced by the presence of other functional groups in the molecule. The ability to form stable bonds with various elements and the presence of heterocyclic systems in their structure contribute to their biological activity and potential as medicinal agents .

科学研究应用

磺酰胺抑制剂及其治疗应用

磺酰胺,包括6-肼基吡啶-3-磺酰胺之类的化合物,是一类重要的合成抗生素,在治疗细菌感染中发挥了关键作用。除了抗菌特性外,磺酰胺还因其对不同酶和受体的抑制能力而被应用于各种治疗领域。

抗菌和抗病毒应用:磺酰胺因其抗菌特性而闻名。它们通过抑制细菌叶酸的合成(叶酸是细菌生长和复制必需的)而作为抑菌剂。此外,某些磺酰胺已被用作抗 HIV 病毒蛋白酶抑制剂,这展示了它们在治疗感染方面的多功能性 (Gulcin & Taslimi, 2018).

抗癌应用:磺酰胺在癌症治疗中的应用是另一个备受关注的领域。由于磺酰胺能够抑制参与肿瘤生长和转移的各种酶,因此它们被探索作为潜在的抗癌剂。这包括它们在抑制碳酸酐酶中的作用,碳酸酐酶参与肿瘤内的 pH 调节,促进了癌细胞的失控增殖 (Carta, Scozzafava, & Supuran, 2012).

神经系统疾病和青光眼:磺酰胺已在治疗神经系统疾病(如癫痫)中找到应用,它们通过对大脑中的某些受体和酶的抑制作用发挥作用。此外,它们作为碳酸酐酶抑制剂的作用使它们可用于治疗青光眼,青光眼是一种以眼内压升高为特征的疾病,如果不加以治疗,可能会导致失明 (Azevedo-Barbosa et al., 2020).

环境影响和生物降解

环境存在和影响:磺酰胺由于其广泛使用,已在各种环境基质中被检测到,这引起了人们对其对微生物群落的影响以及产生抗生素耐药性的担忧。研究表明,磺酰胺会影响微生物多样性并在环境细菌中诱导耐药基因,对人类健康和生态系统构成威胁 (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

生物降解和修复策略:解决磺酰胺的环境影响包括探索生物降解途径和修复策略。对磺酰胺微生物降解的研究旨在识别有效的微生物菌株和条件,以促进这些化合物的分解,从而减轻它们在环境中的持久性并降低耐药性发展的风险 (Deng, Li, & Zhang, 2018).

属性

IUPAC Name |

6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-5-2-1-4(3-8-5)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFJZCIJKBHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinylpyridine-3-sulfonamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2529790.png)